Ethyl 5,5,5-trifluoropent-2-enoate
Overview
Description
Ethyl 5,5,5-trifluoropent-2-enoate is a chemical compound with the molecular formula C7H9F3O2 . It has a molecular weight of 182.14 .
Synthesis Analysis
The synthesis of Ethyl 5,5,5-trifluoropent-2-enoate involves a reaction with [Rh(OH)(cod)]2 and potassium carbonate in water at 20 - 25℃ for 24 hours . The reaction mixture is then extracted with ethyl acetate, dried over MgSO4, filtered, and reduced under vacuum. The crude product is purified by column chromatography on silica to yield the title compound .Molecular Structure Analysis
The molecular structure of Ethyl 5,5,5-trifluoropent-2-enoate is represented by the formula C7H9F3O2 . The InChI key for this compound is not available .Physical And Chemical Properties Analysis
The boiling point of Ethyl 5,5,5-trifluoropent-2-enoate is predicted to be 137.4±40.0 °C . The density of the compound is predicted to be 1.155±0.06 g/cm3 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 5,5,5-trifluoropent-2-enoate, focusing on six unique fields:
Pharmaceutical Intermediates
Ethyl 5,5,5-trifluoropent-2-enoate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs, making it a valuable building block in medicinal chemistry .
Agrochemical Development
In agrochemical research, this compound serves as a precursor for the synthesis of herbicides and pesticides. The trifluoromethyl group can improve the efficacy and environmental stability of these agrochemicals, leading to more effective pest control solutions .
Material Science
Ethyl 5,5,5-trifluoropent-2-enoate is utilized in the development of advanced materials, including polymers and coatings. Its incorporation can impart desirable properties such as increased hydrophobicity, chemical resistance, and thermal stability, which are crucial for high-performance materials .
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the formation of complex fluorinated molecules. Its reactivity and the presence of the trifluoromethyl group make it a versatile tool for constructing a variety of organic frameworks, which are important in both academic and industrial research .
Catalysis Research
In catalysis, Ethyl 5,5,5-trifluoropent-2-enoate is used to study and develop new catalytic processes. Its unique structure can help in the design of catalysts that are more efficient and selective, particularly in reactions involving fluorinated substrates .
Environmental Chemistry
Research in environmental chemistry often employs this compound to study the behavior and fate of fluorinated organic compounds in the environment. Understanding its interactions and degradation pathways can help in assessing the environmental impact of fluorinated chemicals and developing strategies for their remediation .
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-5,5,5-trifluoropent-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h3-4H,2,5H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBSWFYMPMCZIA-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,5,5-trifluoropent-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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